molecular formula C14H13NO B5597168 3-(1,3-dihydro-2H-isoindol-2-yl)phenol

3-(1,3-dihydro-2H-isoindol-2-yl)phenol

Cat. No.: B5597168
M. Wt: 211.26 g/mol
InChI Key: NDJBHFYAKXHUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dihydro-2H-isoindol-2-yl)phenol, also known as DIIP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DIIP is a member of the isoindoline family of compounds and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Pharmacological and Biological Effects

Phenolic acids, such as Chlorogenic Acid (CGA), showcase a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulation activities. These properties indicate the potential for 3-(1,3-dihydro-2H-isoindol-2-yl)phenol and similar phenolic compounds in developing treatments for diseases like diabetes, obesity, cardiovascular disease, and liver disorders (Naveed et al., 2018).

Environmental and Toxicological Studies

Studies on 2,4,6-Tribromophenol, a brominated phenol, highlight the environmental occurrence, toxicokinetics, and toxicodynamics of brominated phenols, underlining the importance of understanding the environmental impact and potential health risks of phenolic compounds. This insight is crucial for evaluating the safety and environmental implications of this compound use (Koch & Sures, 2018).

Wastewater Treatment

Phenolic compounds are known pollutants, and research into their removal from wastewater has been extensive. Techniques for phenol removal, including enzymatic treatment with peroxidases and laccases, indicate potential applications of phenolic compounds in environmental biotechnology and pollution mitigation strategies (Cordova Villegas et al., 2016).

Anticancer Research

Cinnamic acid derivatives, including phenolic analogs, have been studied for their anticancer potentials, suggesting that phenolic compounds like this compound could have applications in developing antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Antioxidant and Anti-inflammatory Applications

Polyphenols, including this compound, may regulate immunity by affecting cytokines and chemokines, inactivating NF-κB, and modulating various signaling pathways. Their antioxidant activity contributes to their anti-inflammatory properties, showing potential in treating chronic inflammatory diseases (Yahfoufi et al., 2018).

Mechanism of Action

The mechanism of action of isoindole compounds can vary depending on their specific structure and the type of biological activity they exhibit. For example, lenalidomide, a derivative of thalidomide, is an immunomodulatory agent that is approved for the treatment of multiple myeloma .

Safety and Hazards

The safety and hazards associated with isoindole compounds can vary depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Isoindole compounds have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research may focus on exploring their potential applications in various therapeutic areas.

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJBHFYAKXHUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.